[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate
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Overview
Description
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is an organic compound characterized by the presence of a chlorophenyl group, a nitro group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate typically involves the reaction of 2-chlorobenzaldehyde with nitromethane under basic conditions to form the nitroalkene intermediate. This intermediate is then reacted with acetic anhydride in the presence of a catalyst to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Solvents: Organic solvents like ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetate group can be hydrolyzed to form the corresponding alcohol using acidic or basic hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride
Substitution: Hydrochloric acid or sodium hydroxide
Major Products Formed
Oxidation: Formation of chlorophenyl nitroacetate
Reduction: Formation of chlorophenyl amine acetate
Substitution: Formation of chlorophenyl nitroprop-2-enol
Scientific Research Applications
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetate group can be hydrolyzed to release the active compound, which then exerts its effects on molecular pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- [(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl] acetate
- [(Z)-3-(2-chlorophenyl)-2-(4-methylphenyl)prop-2-enyl] acetate
Uniqueness
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate is unique due to the presence of both a nitro group and an acetate ester, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
77835-02-0 |
---|---|
Molecular Formula |
C11H10ClNO4 |
Molecular Weight |
255.65 g/mol |
IUPAC Name |
[(Z)-3-(2-chlorophenyl)-2-nitroprop-2-enyl] acetate |
InChI |
InChI=1S/C11H10ClNO4/c1-8(14)17-7-10(13(15)16)6-9-4-2-3-5-11(9)12/h2-6H,7H2,1H3/b10-6- |
InChI Key |
VTYWIWTXSBVBOK-POHAHGRESA-N |
Isomeric SMILES |
CC(=O)OC/C(=C/C1=CC=CC=C1Cl)/[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCC(=CC1=CC=CC=C1Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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